molecular formula C11H12O4 B8533075 Methyl 4-(2-oxopropoxy)benzoate

Methyl 4-(2-oxopropoxy)benzoate

Cat. No.: B8533075
M. Wt: 208.21 g/mol
InChI Key: OBKXBSQEZIVWQA-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxopropoxy)benzoate is an aromatic ester featuring a methyl benzoate core substituted at the para position with a 2-oxopropoxy group (–OCH₂COCH₃). Its characterization likely employs nuclear magnetic resonance (NMR), mass spectrometry (MS), and crystallographic techniques, as seen in analogous compounds .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-(2-oxopropoxy)benzoate

InChI

InChI=1S/C11H12O4/c1-8(12)7-15-10-5-3-9(4-6-10)11(13)14-2/h3-6H,7H2,1-2H3

InChI Key

OBKXBSQEZIVWQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Derivatives

The following table highlights key structural and functional differences between Methyl 4-(2-oxopropoxy)benzoate and related compounds:

Compound Name Substituent at 4-Position Key Functional Groups Notable Properties/Applications Reference
This compound 2-oxopropoxy (–OCH₂COCH₃) Ester, ketone Intermediate for organic synthesis
Methyl 4-hydroxybenzoate (, Cpd. 9) Hydroxy (–OH) Ester, phenolic –OH Antimicrobial preservative
Ethyl 4-(sulfooxy)benzoate (, Cpd.13) Sulfooxy (–OSO₃H) Ester, sulfonic acid High hydrophilicity, potential sulfation
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate () Trifluoromethyl benzoylacetate Ester, ketone, CF₃ Electron-deficient; agrochemical intermediates
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (, C1) Quinoline-piperazine-carbonyl Ester, amide, aromatic N-heterocycle Pharmacological activity (e.g., kinase inhibition)
Key Observations:
  • Electronic Effects : The 2-oxopropoxy group in the target compound introduces moderate electron-withdrawing effects via its ketone moiety, contrasting with the electron-donating –OH group in Methyl 4-hydroxybenzoate. This difference impacts reactivity in ester hydrolysis or electrophilic substitution .
  • Polarity and Solubility : Ethyl 4-(sulfooxy)benzoate exhibits significantly higher polarity due to the sulfonic acid group, whereas this compound’s ketone enhances polarity relative to unsubstituted benzoates but less than sulfonated analogs .
  • Pharmacological Potential: Compounds like C1 () integrate complex heterocycles (quinoline-piperazine), enabling targeted biological interactions, unlike the simpler oxypropanoyl group in the target compound .

Stability and Reactivity

  • Ester Hydrolysis : The 2-oxopropoxy group may stabilize the ester against hydrolysis compared to electron-rich substituents (e.g., –OCH₃), as electron-withdrawing groups reduce nucleophilic attack at the carbonyl.
  • Ketone Reactivity: The ketone in the oxypropanoyl group could participate in condensation or nucleophilic additions, contrasting with inert substituents like –CF₃ in ’s compound .

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